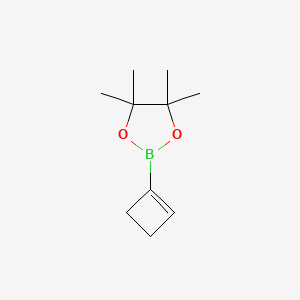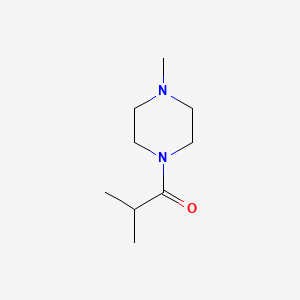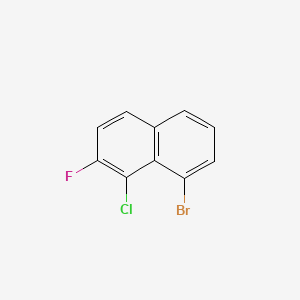
8-Bromo-1-chloro-2-fluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1-chloro-2-fluoronaphthalene is a halogenated naphthalene derivative characterized by the presence of bromo, chloro, and fluoro substituents on the naphthalene ring system. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-chloro-2-fluoronaphthalene typically involves halogenation reactions of naphthalene or its derivatives. One common method is the sequential halogenation of naphthalene, where the compound is first brominated, followed by chlorination and fluorination steps. The reaction conditions for these halogenation processes often require the use of halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the halogenation reactions. Safety measures are also critical due to the hazardous nature of the halogenating agents used.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-1-chloro-2-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthalene-1,8-dicarboxylic acid or naphthalene-1,8-dione.
Reduction: Formation of partially hydrogenated derivatives like 8-bromo-1-chloro-2-fluorodecahydronaphthalene.
Substitution: Introduction of various functional groups leading to compounds such as 8-bromo-1-chloro-2-fluoroaniline or 8-bromo-1-chloro-2-fluorophenol.
Applications De Recherche Scientifique
8-Bromo-1-chloro-2-fluoronaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.
Medicine: It may be utilized in the development of new drugs, particularly those targeting specific biological pathways.
Industry: Its unique properties make it suitable for use in the production of advanced materials, such as semiconductors and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism by which 8-Bromo-1-chloro-2-fluoronaphthalene exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific cellular components, leading to fluorescence emission. In drug development, it may bind to molecular targets such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways Involved:
Fluorescent Probes: Interaction with cellular components like nucleic acids or proteins.
Drug Development: Binding to enzymes or receptors involved in disease pathways.
Comparaison Avec Des Composés Similaires
2-Bromo-6-fluoronaphthalene
1-Bromo-8-fluoronaphthalene
1-Chloro-2-fluoronaphthalene
1-Bromo-2-chloronaphthalene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H5BrClF |
|---|---|
Poids moléculaire |
259.50 g/mol |
Nom IUPAC |
8-bromo-1-chloro-2-fluoronaphthalene |
InChI |
InChI=1S/C10H5BrClF/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H |
Clé InChI |
OOEXJYLLEFODSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15362318.png)
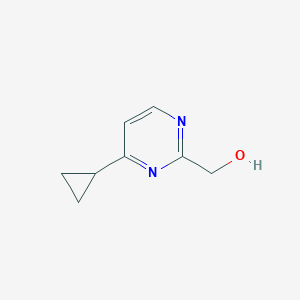
![[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B15362331.png)
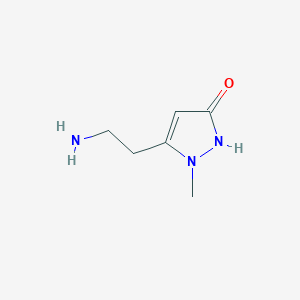
![6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B15362350.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
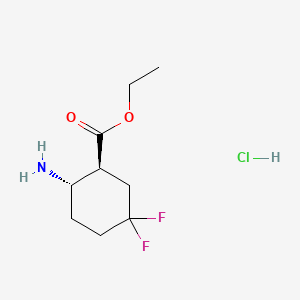
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)
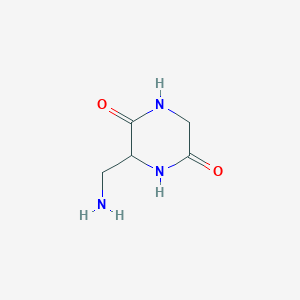
![[(1S,2S)-2-aminocyclobutyl]methanol;hydrochloride](/img/structure/B15362370.png)
